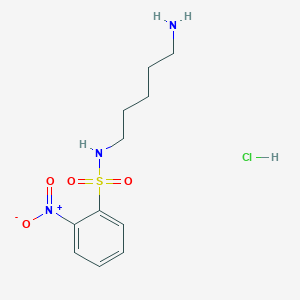

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

Overview

Description

“N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” is a complex organic compound. Based on its name, it likely contains an aminopentyl group (a chain of five carbon atoms attached to an amino group), a nitrobenzene group (a benzene ring with a nitro group), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two other oxygen atoms, one of which is also bonded to a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its constituent atoms and the bonds between them. The aminopentyl group would likely be a linear chain, while the nitrobenzene and sulfonamide groups would have more complex structures due to the presence of the benzene ring and the sulfur atom, respectively .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place. The presence of the nitro group and the sulfonamide group could make the compound reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Versatile Synthesis Methods

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride is involved in versatile synthesis methods. For example, nitrobenzenesulfonamides serve as key intermediates in the preparation of secondary amines through smooth alkylation, demonstrating the utility of these compounds in synthesizing complex molecules with high yields (Fukuyama et al., 1995). Additionally, Mitsunobu glycosylation of nitrobenzenesulfonamides offers a novel route to Amadori rearrangement products, showcasing the chemical versatility and potential for creating diverse molecular structures (Turner et al., 1999).

Pro-Apoptotic Effects in Cancer Cells

Research has demonstrated the pro-apoptotic effects of sulfonamide derivatives, including this compound, in cancer cells. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes through the activation of p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Innovative Compound Development

The development of novel compounds utilizing this compound has led to significant insights into their potential therapeutic applications. For instance, the synthesis and evaluation of nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents highlight their potential in targeting cancer cells under hypoxic conditions (Saari et al., 1991).

Antimicrobial and Biofilm Inhibition

Newly synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising bacterial biofilm inhibitory action against Escherichia coli and Bacillus subtilis. These findings suggest the potential of this compound derivatives in antimicrobial applications (Abbasi et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would depend on its specific properties. For example, if it were a reactive compound, it could pose a risk of causing chemical burns or fires. It could also have toxic effects if ingested, inhaled, or absorbed through the skin .

Future Directions

Properties

IUPAC Name |

N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKSPTYZQTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474876 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437718-20-2 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

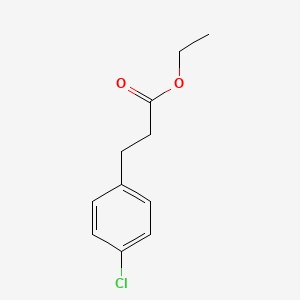

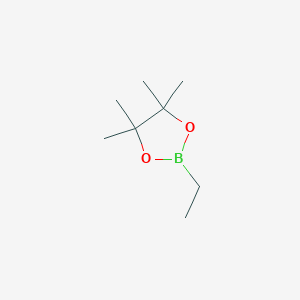

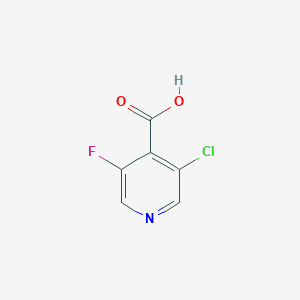

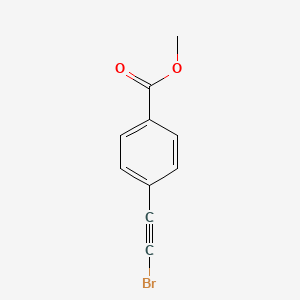

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)

![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)